Ethanol lumiflavine
Description
Lumiflavine (C₁₃H₁₂N₄O₂, CAS 1088-56-8) is a photodegradation product of riboflavin (vitamin B₂) and belongs to the isoalloxazine family of flavins . Structurally, it features a tricyclic benzo[g]pteridine-2,4-dione core with methyl groups at positions 7, 8, and 10 . Its molecular weight is 256.26 g/mol, and it is characterized by a planar π-conjugated system, enabling unique photophysical properties such as fluorescence and excited-state proton transfer .
Lumiflavine has been studied for its role in biochemical pathways, particularly in flavoprotein-mediated redox reactions. Notably, it acts as a competitive inhibitor of FMN reductase, an enzyme involved in pristinamycin biosynthesis, and exhibits anticancer activity by modulating cancer stem cell populations .
Properties
IUPAC Name |
10-(2-hydroxyethyl)-7,8-dimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h5-6,19H,3-4H2,1-2H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIJFMVMJFIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185667 | |
| Record name | Ethanol lumiflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3180-56-1 | |
| Record name | Ethanol lumiflavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoalloxazine,8-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol lumiflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYETHYLFLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L7PS4U61I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Structural and Functional Analogues
Lumiflavine shares structural similarities with other flavins, including riboflavin, FMN (flavin mononucleotide), FAD (flavin adenine dinucleotide), and lumichrome. Key differences lie in substituent groups and redox behavior (Table 1).
Table 1: Structural and Functional Comparison of Lumiflavine with Analogues
Redox Behavior and Enzyme Interactions
- Lumiflavine vs. Riboflavin/FMN/FAD: While riboflavin, FMN, and FAD serve as substrates for FMN reductase in pristinamycin biosynthesis, lumiflavine cannot be reduced by this enzyme due to its methyl substituents, which block electron transfer . This makes lumiflavine a non-competitive inhibitor in flavin-dependent pathways.
- Lumiflavine vs. Lumichrome :
Lumichrome, lacking the C7 methyl group, retains reducibility and acts as a competitive inhibitor of FMN reductase (Ki = 5 mM) . In contrast, lumiflavine’s full methylation renders it redox-inert but enhances its stability in photochemical applications .
Photochemical Properties
Lumiflavine exhibits distinct photophysical behavior compared to analogues:
- Excited-State Proton Transfer : Unlike riboflavin, lumiflavine undergoes intramolecular proton transfer upon photoexcitation, leading to dual fluorescence emission—a property exploited in molecular sensing .
- Photoreduction : Lumiflavine is photoreduced by methionine in a pH-dependent manner, a reaction slower than that of riboflavin due to steric hindrance from methyl groups .
Anticancer Activity
Comparatively, riboflavin derivatives like FAD are less effective in modulating CSC populations.
Computational Studies
Density functional theory (DFT) studies reveal that lumiflavine’s hydride transfer efficiency with 1-methylnicotinamide is lower than that of riboflavin, attributed to its higher electron-withdrawing methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
